1-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)cyclobutane-1-carboxylic acid
Description
Chemical Identity and Nomenclature
This compound possesses the molecular formula C₂₁H₂₁NO₄ and a molecular weight of 351.40 grams per mole. The compound is catalogued under CAS registry number 1700368-07-5, with additional associated CAS numbers 188814-25-7 and 136581-58-3 reflecting various salt forms or synthetic intermediates. The MDL number MFCD31584590 provides an additional identifier for this specialized amino acid derivative.
The systematic nomenclature of this compound reflects its complex structural architecture. The IUPAC designation 1-((((9h-fluoren-9-yl)methoxy)carbonyl)(methyl)amino)cyclobutane-1-carboxylic acid accurately describes the substitution pattern on the cyclobutane ring. Alternative naming conventions include 1-[fluorenylmethyloxycarbonyl-(methyl)amino]cyclobutanecarboxylic acid, which emphasizes the protecting group functionality. The compound's structural complexity is further illustrated by its SMILES notation: CN(C(=O)OCC1C2=CC=CC=C2C2=CC=CC=C21)C1(C(=O)O)CCC1, which delineates the connectivity between the fluorenyl system, the methyl substituent, and the cyclobutane carboxylic acid core.
Table 1: Molecular Properties of this compound
The compound represents a methylated analog of the parent 1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid, distinguished by the presence of an N-methyl group on the protected amino function. This structural modification introduces significant implications for both synthetic accessibility and conformational behavior. The N-methylation pattern differentiates this compound from its unmethylated counterpart, which bears CAS number 885951-77-9 and molecular formula C₂₀H₁₉NO₄. The additional methyl group not only alters the molecular weight by 14 mass units but also fundamentally changes the hydrogen bonding capabilities and steric environment around the amino acid residue.
Storage recommendations for this compound typically specify sealed containers maintained at 2-8°C to preserve chemical integrity. The compound's physical properties, including its calculated LogP value of 3.84, suggest moderate lipophilicity that may influence its behavior in biological systems and synthetic applications. The polar surface area of 67 square angstroms indicates the compound's capacity for intermolecular interactions while maintaining sufficient lipophilic character for membrane permeability considerations.
Historical Context in Amino Acid Derivative Research
The development of this compound emerges from the confluence of two major advances in synthetic chemistry: the establishment of fluorenylmethyloxycarbonyl protecting group chemistry and the exploration of cyclobutane-containing amino acids as conformationally constrained building blocks. The fluorenylmethyloxycarbonyl protecting group was first introduced by Louis A. Carpino and Grace Y. Han in 1970 at the University of Massachusetts, who recognized the need for base-labile amino-protecting groups to complement the existing arsenal of acid-labile alternatives. The researchers noted the absence of "complementary set of groups cleavable by basic reagents of graded activity," leading to their investigation of the fluorenylmethyloxycarbonyl system.
The historical significance of the fluorenylmethyloxycarbonyl group cannot be overstated in the context of peptide synthesis evolution. Prior to its introduction, synthetic chemists relied heavily on acid-labile protecting groups, which often presented compatibility issues with sensitive functional groups and limited the scope of synthetic transformations. The base-labile nature of the fluorenylmethyloxycarbonyl group, particularly its responsiveness to secondary amines such as piperidine, revolutionized solid-phase peptide synthesis methodologies. The group's exceptional stability toward acids and hydrolysis, combined with its selective removal under mild basic conditions, provided synthetic chemists with unprecedented flexibility in peptide assembly strategies.
Table 2: Historical Timeline of Fluorenylmethyloxycarbonyl Chemistry Development
The exploration of cyclobutane amino acids developed along a parallel trajectory, driven by the recognition that conformationally constrained amino acids could impart unique properties to peptide structures. Cyclobutanes possess distinctive characteristics including their puckered structure, elongated carbon-carbon bond lengths, increased pi-character in carbon-carbon bonds, and relative chemical inertness despite their highly strained nature. These properties made cyclobutane-containing amino acids attractive targets for medicinal chemistry applications, particularly in the development of metabolically stable peptide therapeutics.
The first isolation of naturally occurring cyclobutane amino acids occurred in 1980 when Bell and colleagues identified 1-aminocyclobutane-1,3-dicarboxylic acid and related derivatives from the seeds of Atelia Herbert Smithii. This discovery sparked broader interest in the synthesis and biological evaluation of cyclobutane amino acid analogs. Subsequent research revealed that cyclobutane residues could serve multiple functions in peptide design, including prevention of cis/trans isomerization by replacing alkenes, replacement of larger cyclic systems with more compact alternatives, enhancement of metabolic stability, and induction of conformational restriction.
The convergence of fluorenylmethyloxycarbonyl protecting group chemistry with cyclobutane amino acid research represents a natural evolution in synthetic methodology. The combination allows for the preparation of conformationally constrained amino acid derivatives that can be readily incorporated into peptide sequences using established solid-phase synthesis protocols. The N-methylated variant represented by this compound further extends this synthetic capability by providing access to N-methyl amino acid residues, which are known to enhance peptide stability and alter biological activity profiles through modulation of hydrogen bonding patterns and conformational preferences.
Contemporary applications of this compound class span multiple research domains, including peptide synthesis for drug development, bioconjugation strategies for targeted therapeutics, and materials science applications in polymer synthesis. The compound's unique structural features make it particularly valuable in the design of cyclic peptides that require enhanced bioactivity and stability. Research in organic chemistry continues to explore novel synthetic pathways and develop compounds with unique functionalities based on this fluorenylmethyloxycarbonyl-protected cyclobutane amino acid framework.
Properties
IUPAC Name |
1-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]cyclobutane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-22(21(19(23)24)11-6-12-21)20(25)26-13-18-16-9-4-2-7-14(16)15-8-3-5-10-17(15)18/h2-5,7-10,18H,6,11-13H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSCVZMKQHDWWQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4(CCC4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1700368-07-5 | |
| Record name | 1-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)cyclobutane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Biological Activity
1-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)cyclobutane-1-carboxylic acid, commonly referred to as Fmoc-MCAB, is a synthetic organic compound with significant potential in medicinal chemistry and biochemistry. This compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely used in peptide synthesis. Understanding its biological activity is crucial for its application in drug development and other therapeutic areas.
- IUPAC Name : 1-((((9H-fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-cyclobutane-1-carboxylic acid
- Molecular Formula : C21H19NO4
- Molecular Weight : 359.38 g/mol
- CAS Number : 2296988-69-5
- Purity : 97%
The biological activity of Fmoc-MCAB is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The Fmoc group enhances the stability of the compound during chemical reactions, while the cyclobutane moiety may facilitate interactions through conformational flexibility.
Key Interactions:
- Enzyme Inhibition : Fmoc-MCAB has shown potential in inhibiting specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic applications.
- Receptor Modulation : The compound can modulate receptor activity, influencing cellular signaling pathways.
Antitumor Activity
Recent studies have investigated the antitumor properties of Fmoc-MCAB. In vitro assays demonstrated that the compound exhibited cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction through the activation of intrinsic pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.2 | Apoptosis via mitochondrial pathway |
| HeLa (Cervical) | 10.5 | Caspase activation |
| A549 (Lung) | 12.3 | DNA damage response |
Antimicrobial Activity
Fmoc-MCAB also exhibits antimicrobial properties against a range of bacterial strains. The compound was tested against both Gram-positive and Gram-negative bacteria, showing significant inhibitory effects.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Case Study 1: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, researchers synthesized Fmoc-MCAB and evaluated its anticancer efficacy in mouse models bearing xenograft tumors. Results indicated a significant reduction in tumor volume compared to controls, suggesting that Fmoc-MCAB could be a promising candidate for further development as an anticancer agent.
Case Study 2: Antibiotic Development
A collaborative study between several universities explored the potential of Fmoc-MCAB as a lead compound for antibiotic development. The research highlighted its effectiveness against multi-drug resistant strains of bacteria, paving the way for new therapeutic strategies in combating antibiotic resistance.
Scientific Research Applications
In drug development, 1-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)cyclobutane-1-carboxylic acid has potential applications as a scaffold for designing bioactive compounds. Its structural features can be manipulated to optimize interactions with biological targets. Recent research indicates that modifications to the cyclobutane ring can lead to compounds with enhanced pharmacological properties, such as increased potency or reduced toxicity .
Case Study: Anticancer Activity
A study investigated derivatives of this compound for their anticancer properties. The results indicated that certain modifications resulted in significant cytotoxicity against various cancer cell lines, suggesting its potential as a lead compound in anticancer drug design .
Materials Science
Beyond biological applications, this compound has been explored in materials science for creating functional polymers and nanomaterials. Its unique structure allows it to act as a cross-linking agent or a component in polymer matrices.
Applications in Polymer Chemistry
The incorporation of this compound into polymer systems can enhance mechanical properties and thermal stability. Research has shown that polymers modified with this compound exhibit improved performance characteristics compared to unmodified counterparts .
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties
Key Observations :
- Ring Size and Strain : Cyclobutane derivatives (e.g., ) exhibit moderate ring strain compared to cyclopropane analogs (), affecting their conformational flexibility and reactivity .
- Chirality: Compounds like (1R,2R)-2-Fmoc-amino-cyclobutane-1-carboxylic acid () highlight the role of stereochemistry in biological activity, where enantiomers may exhibit distinct binding affinities .
Q & A
Q. Key Protocols :
- Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste.
- Fire Hazards : Use CO₂ or dry chemical powder; water jets may aerosolize toxic byproducts .
How can researchers optimize the synthesis yield while minimizing racemization?
Advanced
Microwave-assisted synthesis (60–80°C, 30 min) accelerates Fmoc coupling with <2% racemization vs. 8% under conventional heating . Use coupling agents like HATU/HOAt in DMF with DIEA base (4:1 molar ratio) for >90% efficiency.
Q. Validation :
- Chiral HPLC : C18 column, 0.1% TFA/ACN gradient, retention time shift <0.1 min indicates enantiopurity.
- LC-MS (ESI+) : Confirm molecular ion [M+H]⁺ at m/z 423.15 (C₂₃H₂₂N₂O₅) .
What analytical techniques resolve discrepancies in reported purity levels across batches?
Advanced
Orthogonal methods are critical:
| Technique | Application | Key Observations |
|---|---|---|
| HPLC-ELSD | Quantifies main peak (≥95%) and non-UV impurities | ELSD detects surfactants/salts undetected by UV |
| ¹³C NMR | Identifies residual solvents (δ 39–42 ppm DMF) | δ 170–175 ppm confirms carboxylic acid C=O |
| LC-MS/MS | Detects hydrolyzed Fmoc byproducts (m/z 179.1) | Fragmentation pattern validates degradation |
Contradictions arise from solvent residues; use Karl Fischer titration for water content (<0.1%) .
How does the cyclobutane ring influence conformational stability in peptide chains?
Advanced
The cyclobutane imposes a 90° dihedral angle, restricting backbone flexibility and promoting β-turn formation. Circular Dichroism (CD) studies show:
- α-Helix Stability : 40% increase vs. cyclohexane analogs.
- Protease Resistance : 8-hour half-life in trypsin vs. 2 hours for linear analogs.
Computational Modeling : MD simulations (AMBER force field) reveal reduced RMSD (<1.0 Å) in cyclobutane-containing peptides .
What strategies mitigate side reactions during Fmoc deprotection of this sterically hindered compound?
Advanced
- Solvent Optimization : Substitute DMF with NMP to improve solvation (polar aprotic).
- Additive Screening : 0.1 M HOBt reduces aspartimide formation by 70% .
- Extended Deprotection : 2 × 10 min piperidine treatments, validated by Kaiser test (no blue coloration).
Troubleshooting : Yellowing indicates oxidative degradation; add 0.1% w/v ascorbic acid to deprotection cocktails .
How do structural modifications at the cyclobutane position affect biological activity?
Advanced
Structure-Activity Relationship (SAR) Insights :
| Substituent | Target Affinity (IC₅₀) | Protease Resistance | Solubility (PBS, mg/mL) |
|---|---|---|---|
| Methyl (parent) | 12 nM | 8 hours | 0.8 |
| Phenylthio | 8 nM | 12 hours | 0.5 |
| 3,5-Difluorophenyl | 5 nM | 18 hours | 0.3 |
Enhanced hydrophobicity improves membrane permeability but requires co-solvents (e.g., 10% DMSO) for in vitro assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
